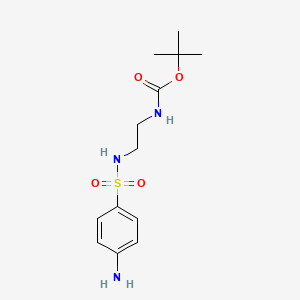

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate

Description

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate is a synthetic carbamate derivative characterized by a tert-butyl carbamate group attached to an ethyl chain, which is further connected to a sulfonamido moiety linked to a 4-aminophenyl ring. This structure combines the stability of the tert-butyl carbamate group with the bioactivity of sulfonamide and aromatic amine functionalities. Sulfonamides are known for their diverse pharmacological roles, including enzyme inhibition and receptor modulation, while the 4-aminophenyl group may enhance binding to biological targets through hydrogen bonding and π-π interactions .

Properties

IUPAC Name |

tert-butyl N-[2-[(4-aminophenyl)sulfonylamino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4S/c1-13(2,3)20-12(17)15-8-9-16-21(18,19)11-6-4-10(14)5-7-11/h4-7,16H,8-9,14H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTNTUKJYLWHQSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). This reaction is carried out under mild conditions and yields the desired product in excellent yields .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or sulfonamido groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate has numerous applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a protecting group for amines.

Biology: Employed in the study of enzyme mechanisms and protein interactions.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The presence of the sulfonamido and carbamate groups allows for strong binding interactions with the active sites of enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl carbamate derivatives is illustrated below, with key differences highlighted in substituents, biological activity, and physicochemical properties.

Structural and Functional Comparison

Key Research Findings

Receptor Targeting: highlights a derivative with a piperazine-phenoxyethoxy chain designed for adenosine A2A receptor binding. The PEG-like chain improves solubility, critical for in vivo efficacy .

Antimalarial Activity : β-Carboline/chloroquine hybrids () exhibit enhanced activity against Plasmodium strains, with alkoxy substituents (e.g., ethoxy, methoxy) modulating potency .

Solubility Enhancement : PEGylated derivatives () are used in ionic liquid synthesis and drug delivery systems, leveraging their hydrophilic properties .

Biological Activity

tert-Butyl (2-(4-aminophenylsulfonamido)ethyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its structural features, which include a sulfonamide and an amine functional group. These characteristics suggest potential applications in drug design, particularly for targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as follows:

Key Features:

- Carbamate Group : Enhances stability and bioavailability.

- Sulfonamide Moiety : Known for antibacterial properties and potential in inhibiting carbonic anhydrases.

- Amine Functionality : May facilitate interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common synthetic pathway includes:

- Formation of the Sulfonamide : Reaction of 4-aminobenzenesulfonamide with tert-butyl chloroformate.

- Carbamate Formation : Coupling the sulfonamide with an appropriate amine using coupling reagents like EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) and HOBt (hydroxybenzotriazole).

Pharmacological Properties

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Activity :

-

Enzyme Inhibition :

- The sulfonamide component suggests potential for inhibiting enzymes such as carbonic anhydrases or other sulfonamide-sensitive targets. This could lead to therapeutic applications in conditions like glaucoma or hypertension.

-

Microsomal Stability :

- Studies on related compounds have reported varying microsomal half-lives, indicating that modifications in structure can significantly affect metabolic stability. For example, certain analogs exhibited half-lives exceeding 20 hours in human microsomes, suggesting favorable pharmacokinetic profiles .

Case Studies

Several studies highlight the compound's biological relevance:

- A study investigating a series of substituted carbamates found that those with similar structures to this compound exhibited promising anti-inflammatory activity and were evaluated for their binding affinity to COX-2 enzymes through in silico docking studies .

- In toxicity assessments involving repeated doses in animal models, no significant adverse effects were observed, indicating a favorable safety profile for further development .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Property | Finding |

|---|---|

| Anti-inflammatory Activity | Inhibition rates: 39% - 54% |

| Microsomal Stability (t1/2) | Up to 20 hours in human microsomes |

| Toxicity Profile | No significant toxicity observed in animal models |

| Binding Affinity | Promising interactions with COX-2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.